A Technical Guide to 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, a key intermediate in the synthesis of biologically active compounds. We will explore its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.
Core Chemical Properties and Structure
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is a solid, yellow compound with the molecular formula C₁₁H₆ClNO₃S.[1][2] It is characterized by a tricyclic benzo[cd]indol-2(1H)-one core, functionalized with a reactive sulfonyl chloride group at the 6-position. This sulfonyl chloride moiety is the primary site of reactivity, making the compound a valuable building block for creating a library of sulfonamide derivatives.
| Property | Value | Source(s) |
| CAS Number | 78078-92-9 | [1][3] |
| Molecular Formula | C₁₁H₆ClNO₃S | [1] |
| Molecular Weight | 267.68 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C | [2] |
The core structure, benzo[cd]indol-2(1H)-one, is a rigid scaffold that, when derivatized, has shown potential for interaction with biological targets. The strategic placement of the sulfonyl chloride group allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
Synthesis of the Core Intermediate
The synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is a two-step process starting from naphthalic anhydride.[4][5] The methodology involves the initial formation of the benzo[cd]indol-2(1H)-one scaffold, followed by chlorosulfonation.
Experimental Protocol: Synthesis
Step 1: Synthesis of Benzo[cd]indol-2(1H)-one (Compound 2) [4]
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To a dried three-necked flask, add naphthalic anhydride (1.98 g, 10 mmol), hydroxylamine hydrochloride (0.69 g, 10 mmol), and dry pyridine (5 ml).
-
Reflux the mixture for 1 hour, then discontinue heating.
-
Add benzenesulfonyl chloride (5 g) portion-wise to induce controlled boiling.
-
Resume heating and reflux for an additional hour.
-
Pour the hot mixture into water (30 ml).
-
Collect the crystalline precipitate and wash it with 0.5 N NaOH and water.
-
Boil the crystals with water (15 ml) and ethanol (5 ml) containing sodium hydroxide (5 g) for 2 hours, allowing the ethanol to distill off during the second hour.
-
Acidify the solution with concentrated hydrochloric acid (3 ml).
-
Collect the resulting yellow crystals after allowing them to deposit, wash with water, and dry. This yields light yellow needles of benzo[cd]indol-2(1H)-one.
Step 2: Synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (Compound 3) [4][5]
-
Cool chlorosulfonic acid (3.2 ml) to 0°C.
-
Slowly add benzo[cd]indol-2(1H)-one (1.0 g, 5.9 mmol) to the cooled chlorosulfonic acid.
-
Stir the reaction mixture at 0°C for 1 hour, followed by stirring at room temperature for 2 hours.
-
Pour the mixture into ice water (20 ml).
-
Collect the precipitate, wash it with water (2 x 10 ml), and dry to yield 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride as a yellow solid. The product is often used in the next step without further purification.[4][5]
A similar chlorosulfonation procedure has been reported for the N-ethylated analog, 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, using chloroform as a solvent and heating at 50°C.[6]
Reactivity and Derivatization: Synthesis of Sulfonamides
The primary utility of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride in medicinal chemistry lies in its facile reaction with primary and secondary amines to form a diverse range of sulfonamides. This reaction is a cornerstone for building libraries of compounds for biological screening.
General Experimental Protocol: Sulfonamide Synthesis[4]
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Dissolve 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (1 equivalent) in a suitable solvent such as DMF.
-
Add the desired aniline or amine (1 equivalent), triethylamine (Et₃N, as a base), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an extractive workup using ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated ammonium chloride (NH₄Cl) aqueous solution, and brine.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography to obtain the desired N-substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
This robust protocol allows for the coupling of a wide array of amines, enabling fine-tuning of the physicochemical and pharmacological properties of the final compounds.
Applications in Drug Discovery
Derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride have emerged as promising scaffolds for targeting key proteins involved in inflammatory and autoimmune diseases.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
A series of dihydrobenzo[cd]indole-6-sulfonamide derivatives have been synthesized and evaluated as inhibitors of TNF-α.[4][5] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune disorders, including rheumatoid arthritis and inflammatory bowel disease. In one study, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide was identified as a potent compound with an IC₅₀ of 14 μM in a cell-based assay, representing a significant improvement over the initial lead compound.[4][5] This highlights the potential of the benzo[cd]indol-2-one sulfonamide scaffold in the development of novel anti-inflammatory agents.
Inhibition of Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ)
The nuclear hormone receptor RORγ is a master regulator of Th17 cell differentiation and is a high-priority target for the treatment of Th17-mediated autoimmune diseases.[7][8] Through structure-based virtual screening, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives were identified as RORγ antagonists.[7] Optimization of an initial hit compound led to the discovery of potent inhibitors with IC₅₀ values in the nanomolar range (40-140 nM).[7][8] These findings underscore the versatility of this chemical scaffold and its applicability to different therapeutic targets within the realm of immunology.
Safety and Handling
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[2]
References
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Zhang, X., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6. Available at: [Link]
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Zhang, X., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. PMC. Available at: [Link]
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Zhang, Y., et al. (2014). Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 78, 431-441. Available at: [Link]
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ChEMBL. (n.d.). Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and b... Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Retrieved from [Link]
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